2-(溴甲基)-3,5-二硝基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

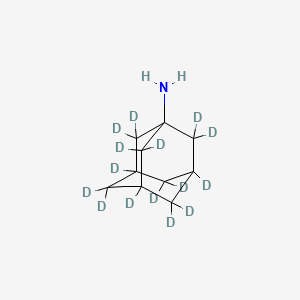

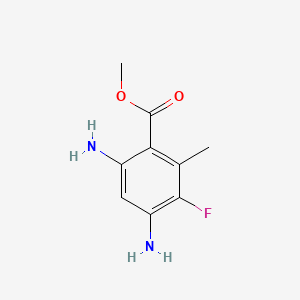

“Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” is a complex organic compound. It likely contains a benzoate group (a benzene ring attached to a carboxylate), a bromomethyl group (a carbon attached to a bromine and a hydrogen), and nitro groups (nitrogen and oxygen groups) attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-(bromomethyl)-3,5-dinitrobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For instance, the bromomethylation of thiols has been studied, which could potentially be relevant .

科学研究应用

Antifungal Activity

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate and related compounds demonstrate significant antifungal activity. They are effective in spore germination tests against various fungi and act as protectant fungicides against wheat rust and chocolate spot on broad bean, surpassing the efficacy of other fungicides like oxycarboxin and captan (Lehtonen, Summers, & Carter, 1972).

Synthesis of Anti-Cancer Drugs

The compound is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. Its synthesis from 2-amino-5-methylbenzoic acid through various chemical processes has been detailed, showcasing its importance in pharmaceutical manufacturing (Cao Sheng-li, 2004).

Serum Creatinine Assay

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate plays a role in serum creatinine assays. It reacts with creatinine to form 3,5-dinitrobenzoate, which is used for analytical recovery of creatinine in serum, improving precision and specificity in medical diagnostics (Parekh & Sims, 1977).

Chemotaxis in Bacteria

This compound is involved in the methylation of glutamic acid residues in Bacillus subtilis chemotaxis proteins, playing a crucial role in bacterial movement and behavior (Ahlgren & Ordal, 1983).

Crystal Structure Studies

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate contributes to the understanding of crystal structures, including hydrogen bonding and molecular frameworks in various compounds. This is essential in the field of crystallography and materials science (Vasconcelos et al., 2006).

Pharmaceutical Preservatives

Derivatives of 3,5-dinitrobenzoic acid, which include methyl 2-(bromomethyl)-3,5-dinitrobenzoate, have been evaluated as preservatives in pharmaceutical products. They show better efficacy than standard preservatives like methyl paraben and propyl paraben in inhibiting microbial growth (Kumar, 2012).

属性

IUPAC Name |

methyl 2-(bromomethyl)-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O6/c1-18-9(13)6-2-5(11(14)15)3-8(12(16)17)7(6)4-10/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTMRDHUKBJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696352 |

Source

|

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

CAS RN |

153754-31-5 |

Source

|

| Record name | Methyl 2-(bromomethyl)-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)